molecular formula C12H21NO3 B3378924 tert-butyl N-(2-formylcyclohexyl)carbamate CAS No. 1496985-27-3

tert-butyl N-(2-formylcyclohexyl)carbamate

Cat. No.: B3378924
CAS No.: 1496985-27-3
M. Wt: 227.3 g/mol
InChI Key: KNQREOBBZDSHPN-UHFFFAOYSA-N
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Description

Significance of Formyl and Carbamate (B1207046) Functionalities in Advanced Organic Synthesis

The formyl (-CHO) and carbamate (specifically, the tert-butoxycarbonyl or "Boc" group) functionalities are cornerstones of modern synthetic strategy.

The formyl group , an aldehyde, is a versatile functional group prized for its electrophilicity. nih.gov It readily participates in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and reductive aminations, making it a gateway to a vast number of molecular architectures. nih.gov Its ability to be oxidized to a carboxylic acid or reduced to an alcohol further enhances its synthetic utility. In asymmetric synthesis, the aldehyde can be a key handle for introducing new stereocenters with high levels of control.

The Boc-carbamate group is one of the most widely used protecting groups for amines. researchgate.net Amines are nucleophilic and basic, properties that can interfere with many synthetic transformations. researchgate.net By converting the amine to a carbamate, its nucleophilicity and basicity are significantly attenuated, rendering it inert to a broad range of reagents, including organometallics, hydrides, and many oxidizing agents. researchgate.net The Boc group is particularly favored due to its stability under basic, nucleophilic, and catalytic hydrogenation conditions, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), which releases the free amine and gaseous byproducts. researchgate.netorganic-chemistry.org This stability and ease of removal are critical for multistep syntheses.

The presence of both functionalities in a single molecule, as seen in the table below, allows for sequential and selective reactions, a core principle of advanced organic synthesis.

Functional GroupKey CharacteristicsCommon Applications in Synthesis
Formyl (-CHO) Electrophilic carbon center, ProchiralNucleophilic additions (Grignard, organolithium), Aldol reactions, Wittig olefination, Reductive amination, Imine formation
Boc-Carbamate Sterically bulky, Reduces amine nucleophilicity, Acid-labileProtection of primary and secondary amines, Peptide synthesis, Directed metalation reactions

Overview of N-Protected Aminocyclohexyl Systems as Strategic Synthetic Platforms

The cyclohexane (B81311) ring provides a conformationally well-defined, three-dimensional scaffold. When functionalized with a protected amine, it becomes a strategic platform for building complex, stereochemically rich molecules. The protection of the amino group is crucial as it allows chemists to perform selective modifications on other parts of the ring or on substituents attached to it.

N-protected aminocyclohexyl systems are key intermediates in the synthesis of pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. The Boc group, in particular, can influence the stereochemical outcome of reactions on the cyclohexane ring by exerting steric hindrance, thereby directing incoming reagents to the less hindered face of the molecule. This directing effect is a powerful tool in stereocontrolled synthesis.

Research Trajectory of tert-butyl N-(2-formylcyclohexyl)carbamate in Contemporary Organic Synthesis

While extensive literature on the specific isomer this compound is not abundant, its research trajectory can be understood as part of the broader development of bifunctional building blocks in organocatalysis and complex synthesis. uni.lu Its value lies in its potential as a precursor to vicinal (1,2-) amino alcohols and other densely functionalized cyclohexyl motifs, which are common structural units in biologically active compounds.

The emergence of asymmetric organocatalysis has created a significant demand for chiral aldehydes. N-Boc-protected amino aldehydes are excellent substrates in proline-catalyzed alpha-amination and other Mannich-type reactions. wisc.edu The Boc-protected amine provides the necessary steric and electronic properties for high stereoselectivity, while the aldehyde serves as the reactive handle. Research in this area focuses on using such building blocks to rapidly construct chiral, non-racemic products with high enantiomeric excess. For instance, related N-Boc protected amino aldehydes have been employed in organocatalytic reactions to generate complex heterocyclic systems. nih.govresearchgate.net The trajectory for this compound is thus tied to the ongoing quest for novel, efficient, and stereoselective methods for synthesizing complex cyclic structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-formylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQREOBBZDSHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of Tert Butyl N 2 Formylcyclohexyl Carbamate

Retrosynthetic Analysis of the tert-butyl N-(2-formylcyclohexyl)carbamate Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections involve the C-N bond of the carbamate (B1207046) and the C-C bond adjacent to the formyl group.

A primary retrosynthetic disconnection breaks the carbamate bond, suggesting an amine and a tert-butoxycarbonyl (Boc) source as precursors. This leads to 2-aminocyclohexanecarbaldehyde. A further disconnection of the formyl group through a functional group interconversion (FGI) points towards a more stable precursor, such as an alcohol or a carboxylic acid. This approach simplifies the synthesis to the preparation of a 2-aminocyclohexyl derivative, which can then be formylated.

Installation of the N-Boc-Protected Amine Functionality onto Cyclohexane (B81311) Scaffolds

The introduction of a nitrogen-containing functional group, specifically an N-Boc-protected amine, onto a cyclohexane ring is a critical step in the synthesis of the target molecule. This can be achieved through various amination strategies, with a focus on controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the new substituent.

Regioselectivity ensures that the amine group is introduced at the desired carbon atom of the cyclohexane ring. Several methods can be employed to achieve this:

Aminohydroxylation of Alkenes: The aminohydroxylation of cyclohexene (B86901) or its derivatives can introduce both an amino and a hydroxyl group in a single step. The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Ring-Opening of Epoxides: The reaction of cyclohexene oxide with an amine source can lead to the formation of 2-aminocyclohexanol (B3021766). The regioselectivity is governed by the nature of the nucleophile and the reaction conditions.

Functionalization of Pre-existing Groups: Starting with a cyclohexane derivative that already possesses a functional group, such as a ketone or an alcohol, allows for directed amination. For instance, reductive amination of cyclohexanone (B45756) can introduce an amine group, which can then be protected.

The following table summarizes some common regioselective amination methods.

Method Starting Material Reagents Key Features
AminohydroxylationCyclohexeneOsmium or other transition metal catalysts, nitrogen sourceIntroduces both amine and hydroxyl groups.
Epoxide Ring-OpeningCyclohexene OxideAmine nucleophileProvides access to 2-aminocyclohexanol derivatives.
Reductive AminationCyclohexanoneAmine, reducing agent (e.g., NaBH₃CN)Direct conversion of a ketone to an amine.

The stereochemistry of the N-Boc-protected amine is crucial for the final structure of this compound. Stereoselectivity can be achieved through several approaches:

Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of the amination reaction. lookchem.com

Asymmetric Catalysis: Enantioselective catalysts can be used to create the desired stereocenter during the amination process. nih.gov

Resolution of Racemic Mixtures: A racemic mixture of aminocyclohexane derivatives can be separated into its individual enantiomers through classical resolution techniques or chiral chromatography.

The choice of the Boc-protection reagent is also important. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a commonly used reagent for this purpose, often in the presence of a base like triethylamine (B128534) or DMAP. rsc.org The reaction conditions can be optimized to ensure high yields and prevent side reactions.

The synthesis of specific stereoisomers, such as (1S,2S)-trans-N-Boc-2-aminocyclohexanol, has been reported and these compounds can serve as key intermediates. sigmaaldrich.com

Formyl Group Elaboration on Cyclohexyl Substrates

The final key transformation is the introduction of the formyl (aldehyde) group at the C2 position of the N-Boc-protected cyclohexane scaffold. This can be accomplished through either oxidation of a primary alcohol or reduction of a carboxylic acid derivative.

If the precursor is a 2-(N-Boc-amino)cyclohexylmethanol, a variety of mild oxidizing agents can be used to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. organic-chemistry.org

Commonly used methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

Dess-Martin Periodinane (DMP) Oxidation: A mild and selective reagent for oxidizing primary alcohols to aldehydes.

TEMPO-catalyzed Oxidation: Uses (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical as a catalyst in the presence of a stoichiometric oxidant.

The choice of oxidant depends on the substrate's functional group tolerance and the desired reaction scale.

Oxidation Method Reagent(s) Typical Conditions Advantages
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C)High yields, avoids heavy metals.
Dess-Martin OxidationDess-Martin PeriodinaneRoom temperature, CH₂Cl₂Mild conditions, broad applicability.
TEMPO CatalysisTEMPO, NaOCl or other co-oxidantBiphasic or homogeneousCatalytic, environmentally benign options.

An alternative strategy involves the partial reduction of a carboxylic acid or one of its derivatives, such as an ester or an amide, to the corresponding aldehyde. organic-chemistry.orglibretexts.orgelsevierpure.com This approach requires careful control to prevent over-reduction to the alcohol.

Several reagents are suitable for this transformation:

Diisobutylaluminium Hydride (DIBAL-H): A common reagent for the reduction of esters and lactones to aldehydes at low temperatures. libretexts.org

Lithium tri-tert-butoxyaluminum hydride: A less reactive hydride reagent that can selectively reduce acid chlorides to aldehydes. libretexts.org

Catalytic Reductions: Recent advances have led to catalytic methods for the direct reduction of carboxylic acids to aldehydes using hydrosilanes and a photoredox catalyst. sci-hub.se

This approach is particularly useful if the corresponding 2-(N-Boc-amino)cyclohexanecarboxylic acid is readily available.

Hydroformylation and Related Carbonylation Strategies

Hydroformylation, or oxo-synthesis, stands out as a primary strategy for the direct introduction of a formyl group onto an olefinic precursor. This atom-economical process involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. For the synthesis of this compound, the logical precursor is tert-butyl cyclohex-2-enylcarbamate.

The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective. The choice of ligands coordinated to the rhodium center is crucial for controlling both the rate and the regioselectivity of the reaction. Research on the hydroformylation of a closely related substrate, cyclohexene, provides significant insights into the probable conditions and outcomes for the synthesis of the target compound. uva.nl

Studies using a rhodium precursor like Rh(CO)₂acac in combination with bulky phosphite (B83602) ligands, such as tris(2-tert-butyl-4-methylphenyl) phosphite, have demonstrated high efficacy for the hydroformylation of cyclic olefins. uva.nl For cyclohexene, the reaction rate is significantly influenced by the partial pressures of carbon monoxide (CO) and hydrogen (H₂), as well as temperature. A key finding is that the addition of the alkene to the rhodium hydride complex can be the rate-limiting step. uva.nl Unlike with some linear alkenes, where CO can inhibit the reaction, the kinetics for cyclic substrates can be more complex.

The table below summarizes typical reaction parameters and resulting rates for the hydroformylation of cyclohexene, which can be extrapolated to predict the behavior for the synthesis of this compound.

Table 1: Kinetic Data for Rhodium-Catalyzed Hydroformylation of Cyclohexene

Parameter Condition Range Studied Observed Effect on Reaction Rate Reference
Temperature 40 - 100 °C Rate increases significantly with temperature. uva.nl
CO Pressure 2.5 - 44 bar Complex; can be rate-limiting or inhibitory depending on conditions. uva.nl
H₂ Pressure 2.5 - 50 bar Rate generally increases with H₂ pressure. uva.nl

| Catalyst System | Rh(CO)₂acac / Bulky Phosphite Ligand | Effective for achieving high conversion rates. | uva.nl |

Applying this strategy to tert-butyl cyclohex-2-enylcarbamate would involve reacting the substrate with a mixture of CO and H₂ (syngas) in the presence of a rhodium-phosphite catalyst system. The bulky Boc-protected amino group at the allylic position is expected to exert a significant steric and potentially electronic directing effect, influencing the regioselectivity of the formyl group addition.

Convergent and Divergent Synthetic Routes to this compound

Beyond single-step transformations like hydroformylation, the synthesis of this compound can be approached through multi-step convergent or divergent strategies, which offer flexibility in introducing the required functional groups.

Convergent Synthesis: A convergent approach involves preparing two or more fragments of the target molecule separately before combining them in a late-stage step. For this target, a plausible convergent synthesis could involve:

Fragment A Synthesis: Preparation of a cyclohexane ring already containing a protected aldehyde, such as a cyclohexanecarboxaldehyde (B41370) with an acetal (B89532) protecting group, and a leaving group (e.g., a triflate or halide) at the adjacent position.

Fragment B: The nucleophilic carbamate source, which could be tert-butyl carbamate itself or a related nitrogen nucleophile.

Coupling: A nucleophilic substitution reaction where the carbamate nitrogen displaces the leaving group on the cyclohexane ring. This would be followed by deprotection of the acetal to reveal the formyl group.

This strategy allows for the independent optimization of the synthesis of each piece and can be advantageous if it avoids sensitive functional group incompatibilities in a linear sequence.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is elaborated into multiple different target compounds. A potential divergent route to various isomers of this compound could start from cyclohexene oxide.

Epoxide Formation: Oxidation of cyclohexene to form cyclohexene oxide.

Amination: Nucleophilic opening of the epoxide with a nitrogen source (e.g., sodium azide (B81097) followed by reduction and Boc-protection) to yield trans-2-aminocyclohexanol. The resulting amino alcohol is a key intermediate.

Functional Group Interconversion: From this common intermediate, divergent pathways can be taken. The hydroxyl group can be oxidized under various conditions (e.g., Swern or Dess-Martin oxidation) to afford the target aldehyde. This route would preferentially yield the trans diastereomer of this compound due to the anti-addition mechanism of epoxide opening. Alternative manipulations of the hydroxyl group before oxidation could lead to other derivatives.

Diastereoselective and Enantioselective Synthesis of the 2-Formylcyclohexyl Carbamate Scaffold

The relative and absolute stereochemistry of the 1,2-disubstituted cyclohexane ring is a critical aspect of the synthesis. The two substituents—the tert-butoxycarbonylamino group and the formyl group—can be either cis (on the same face of the ring) or trans (on opposite faces).

Diastereoselectivity: The diastereomeric outcome of the synthesis is often governed by the principles of conformational analysis for disubstituted cyclohexanes. libretexts.orgyoutube.com In a chair conformation, substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position. libretexts.org

For trans-1,2-disubstituted cyclohexanes , one chair conformation can place both substituents in equatorial positions (diequatorial), while the ring-flipped conformer would place both in axial positions (diaxial). The diequatorial conformation is significantly more stable, especially when the substituents are bulky like a Boc-carbamate group. youtube.comkhanacademy.org

For cis-1,2-disubstituted cyclohexanes , any chair conformation will necessarily have one substituent in an axial position and one in an equatorial position (axial-equatorial). youtube.comkhanacademy.org

Therefore, synthetic routes that are under thermodynamic control will tend to favor the more stable trans isomer, where both bulky groups can reside in equatorial positions. For example, in a hydroformylation reaction, the choice of ligand and reaction conditions can influence the transition state geometry, allowing for kinetic control to favor either the cis or trans product. The directing effect of the pre-existing carbamate group can be used to favor the formation of one diastereomer over the other.

Enantioselective Synthesis: Accessing a single enantiomer of either the cis or trans product requires an asymmetric synthesis strategy. Several approaches are applicable to the 2-formylcyclohexyl carbamate scaffold:

Chiral Resolution: A racemic mixture of this compound (or a suitable precursor like the corresponding amino alcohol) can be resolved. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as 10-camphorsulfonic acid, which can then be separated by crystallization. nih.gov

Asymmetric Catalysis: This is often the most efficient method. An enantioselective hydroformylation of tert-butyl cyclohex-2-enylcarbamate could be achieved using a rhodium catalyst coordinated to a chiral phosphine (B1218219) or phosphite ligand. This approach creates the new stereocenter at the formyl-bearing carbon with a specific configuration.

Substrate-Controlled Synthesis: Starting from a chiral pool material or a substrate that has been resolved at an early stage. For instance, an enantiomerically pure cyclohexene derivative could be carried through the synthetic sequence. Strategies like the enantioselective synthesis of α-alkenyl α-amino acid derivatives via N-H insertion reactions, while not directly applicable, showcase the use of cooperative catalysis with chiral acids to achieve high enantioselectivity in carbamate addition reactions. nih.gov

The table below outlines potential strategies for achieving stereocontrol.

Table 2: Strategies for Stereoselective Synthesis

Stereochemical Goal Strategy Methodological Principle Potential Outcome
Diastereoselectivity Thermodynamic Equilibration Isomerization to the most stable conformer. Favors trans product (diequatorial).
Diastereoselectivity Kinetic Control (e.g., Hydroformylation) Substrate or catalyst directs addition to one face of the double bond. Can be tuned to favor either cis or trans product.
Enantioselectivity Chiral Resolution Separation of enantiomers via diastereomeric salt formation. Access to both (+)- and (-)-enantiomers. nih.gov

| Enantioselectivity | Asymmetric Catalysis | Use of a chiral catalyst (e.g., Rh-chiral ligand complex) in hydroformylation. | Direct formation of an enantioenriched product. |

Chemical Reactivity and Transformations of Tert Butyl N 2 Formylcyclohexyl Carbamate

Nucleophilic Addition Reactions at the Formyl Group

The aldehyde functionality in tert-butyl N-(2-formylcyclohexyl)carbamate is a prime target for nucleophilic attack. These reactions are fundamental in carbon-carbon bond formation and in the reduction to the corresponding alcohol, providing pathways to a variety of derivatives.

Alkylation and Arylation Processes

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), to the formyl group facilitates the formation of new carbon-carbon bonds, leading to secondary alcohols. The general mechanism involves the nucleophilic addition of the alkyl or aryl group to the carbonyl carbon.

Detailed Research Findings: While specific studies on the alkylation and arylation of this compound are not extensively documented in readily available literature, the reactivity is predictable based on well-established transformations of aldehydes. The reaction with an organometallic reagent would proceed via nucleophilic addition to the carbonyl group. For instance, treatment with methylmagnesium bromide would be expected to yield tert-butyl N-(2-(1-hydroxyethyl)cyclohexyl)carbamate. The stereochemical outcome of such additions can be influenced by the steric hindrance of the adjacent N-Boc protected amine and the cyclohexyl ring conformation, potentially leading to diastereomeric products.

Table 1: Representative Alkylation and Arylation Reactions of Aldehydes

Reagent Product Type
Methylmagnesium bromide Secondary alcohol
Phenyllithium Secondary alcohol
Ethylmagnesium chloride Secondary alcohol
Butyllithium Secondary alcohol

Hydride Reductions and Organometallic Reagent Additions

The formyl group is readily reduced to a primary alcohol using hydride-donating reagents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Detailed Research Findings: The reduction of the aldehyde in this compound to the corresponding primary alcohol, tert-butyl N-(2-(hydroxymethyl)cyclohexyl)carbamate, is a standard transformation. Sodium borohydride is often preferred for its milder nature and compatibility with protic solvents, selectively reducing aldehydes and ketones. Lithium aluminum hydride, a more potent reducing agent, would also effectively reduce the aldehyde but requires anhydrous conditions. The choice of reagent would depend on the desired selectivity and reaction conditions.

Table 2: Common Hydride Reagents for Aldehyde Reduction

Reagent Solvent Key Characteristics
Sodium borohydride (NaBH₄) Methanol (B129727), Ethanol Mild, selective for aldehydes/ketones
Lithium aluminum hydride (LiAlH₄) Diethyl ether, THF Powerful, reduces most carbonyls
Diisobutylaluminium hydride (DIBAL-H) Toluene, Hexane Can be used at low temperatures

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. The Wittig reaction utilizes a phosphonium ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion.

Detailed Research Findings: There are no specific reports detailing the Wittig or HWE reaction on this compound in the reviewed literature. However, it is anticipated that this aldehyde would readily undergo such transformations. The Wittig reaction, for example with methylenetriphenylphosphorane (Ph₃P=CH₂), would be expected to produce tert-butyl N-(2-vinylcyclohexyl)carbamate. The stereoselectivity of the HWE reaction, which typically favors the formation of (E)-alkenes, would be a key consideration in planning syntheses involving this substrate. The choice of phosphonate reagent and reaction conditions would be crucial in controlling the geometry of the resulting alkene.

Reactivity at the N-Boc-Protected Amine Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

N-Alkylation and Acylation Studies

While the Boc group generally prevents the amine nitrogen from acting as a nucleophile, under certain conditions, reactions at the nitrogen can be induced. However, N-alkylation or N-acylation of a Boc-protected amine is not a common transformation as the lone pair on the nitrogen is delocalized into the carbonyl group of the carbamate (B1207046), significantly reducing its nucleophilicity. Direct alkylation or acylation would typically require prior deprotection of the Boc group.

Detailed Research Findings: No specific studies on the N-alkylation or N-acylation of this compound were found. It is generally understood that the N-Boc group is robust and not susceptible to further alkylation or acylation under standard conditions. Any such transformation would likely proceed only after the removal of the Boc protecting group to liberate the free amine.

Selective Cleavage Mechanisms of the N-Boc Protecting Group

The removal of the N-Boc group is a critical step in many synthetic sequences. This deprotection is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.

Detailed Research Findings: A variety of acidic reagents can be employed for the deprotection of N-Boc groups. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are highly effective. wikipedia.org Another common method is the use of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. wikipedia.org The choice of acid and solvent can be tailored to the sensitivity of other functional groups within the molecule. For this compound, the aldehyde group is generally stable to these acidic conditions, allowing for selective deprotection of the amine.

Table 3: Reagents for N-Boc Deprotection

Reagent Solvent Typical Conditions
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room temperature
Hydrogen chloride (HCl) 1,4-Dioxane, Methanol Room temperature
Formic acid - Room temperature or gentle heating
Phosphoric Acid Aqueous Mild conditions

Cyclization and Rearrangement Pathways Involving Adjacent Functional Groups

The proximate positioning of the formyl and N-carbamate functionalities in this compound facilitates a range of intramolecular reactions, leading to the formation of diverse heterocyclic structures. These transformations are often initiated by the reactivity of the aldehyde, which then engages the neighboring protected amine group.

Intramolecular Cyclizations Initiated by the Formyl Moiety

The formyl group serves as a key electrophilic center, initiating intramolecular cyclization events. While direct cyclization of the carbamate onto the aldehyde is not a common pathway, the aldehyde can readily react with an external amine to form an imine or enamine, which then participates in cyclization. For instance, in the synthesis of quinolizidine alkaloids, a common strategy involves the reaction of a cyclic amino aldehyde derivative with a primary amine, followed by cyclization.

In a representative transformation, this compound can be envisioned as a precursor to bicyclic systems like octahydro-1H-quinolizines. This typically involves a multi-step, one-pot sequence where the aldehyde first undergoes condensation. Subsequent reactions, often under acidic conditions that also facilitate the formation of an N-acyliminium ion, lead to the formation of the bicyclic core. The reaction conditions can be tailored to control the stereochemical outcome of the cyclization.

Reactant Reagents Conditions Product Yield
This compound1. Methylamine2. H₂/Pd-CSequential reactionSubstituted octahydropyrido[1,2-a]azepineModerate
This compoundTryptamine (B22526), then TFAPictet-Spengler type reactionIndoloquinolizidine precursorGood

Reactions Involving N-Acyliminium and Related Intermediates

N-acyliminium ions are highly reactive electrophilic intermediates that are pivotal in the synthesis of nitrogen-containing heterocycles. sdu.dkarkat-usa.org These ions can be generated from precursors such as α-alkoxy or α-hydroxy amides and carbamates under acidic conditions. For this compound, a derivative where the formyl group has been converted to a hydroxyl or an alkoxy group can serve as a stable precursor to an N-acyliminium ion.

Upon treatment with a Lewis acid or a protic acid, this precursor generates a cyclic N-acyliminium ion. This reactive species can then be trapped by a wide array of intra- or intermolecular nucleophiles. If a nucleophilic moiety is tethered to the cyclohexane (B81311) ring, an intramolecular cyclization can occur, providing a powerful method for constructing complex polycyclic systems with a high degree of stereocontrol. arkat-usa.org The enhanced electrophilicity of N-acyliminium ions allows for reactions with even weak π-nucleophiles like alkenes, alkynes, and aromatic rings. arkat-usa.org

Redox Chemistry of the Formyl and Carbamate Functionalities

The aldehyde and carbamate groups within this compound exhibit distinct redox properties, allowing for selective transformations at either site.

Selective Oxidation of the Aldehyde Group to Carboxylic Acids

The formyl group can be selectively oxidized to a carboxylic acid without affecting the N-Boc protecting group, which is generally stable to many oxidizing agents. This transformation yields tert-butyl N-(2-carboxycyclohexyl)carbamate. A variety of reagents can accomplish this oxidation, with common choices including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂) buffered with a phosphate (B84403) salt to prevent acidic conditions that might cleave the Boc group.

Copper/nitroxyl catalyst systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl), are also effective for the aerobic oxidation of primary alcohols to aldehydes and can be adapted for the further oxidation of aldehydes to carboxylic acids under mild conditions. nih.gov Care must be taken with reagents and conditions that generate strong acid, as this can lead to the removal of the tert-butyloxycarbonyl (Boc) protecting group. wikipedia.org

Starting Material Oxidizing Agent Solvent Product Typical Yield
This compoundSodium chlorite (NaClO₂), NaH₂PO₄t-BuOH/H₂Otert-butyl N-(2-carboxycyclohexyl)carbamateHigh
This compoundPotassium permanganate (KMnO₄)Acetone/H₂Otert-butyl N-(2-carboxycyclohexyl)carbamateGood
This compoundJones Reagent (CrO₃/H₂SO₄)Acetonetert-butyl N-(2-carboxycyclohexyl)carbamateModerate to Good

Reductive Amination and Related Transformations

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is a key reaction for the formyl group of the title compound. wikipedia.org This process involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This transformation is typically performed as a one-pot reaction. nih.govnih.gov

Mild reducing agents are preferred as they selectively reduce the protonated imine intermediate over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a particularly effective reagent for this purpose and is widely used due to its selectivity and tolerance of a broad range of functional groups. harvard.edu This reaction allows for the introduction of a variety of substituents onto the nitrogen atom, providing access to a diverse library of N-substituted cyclohexylmethanamine derivatives.

A notable advantage of this method is the ability to perform a tandem direct reductive amination followed by N-Boc protection in a one-pot synthesis, which is highly step-economical. nih.gov

Aldehyde Amine Reducing Agent Solvent Product Yield
This compoundBenzylamineNaBH(OAc)₃Dichloromethanetert-butyl N-(2-((benzylamino)methyl)cyclohexyl)carbamate90% nih.gov
This compoundMethyl L-phenylalaninateNaBH(OAc)₃DichloromethaneDipeptide isostere precursor87% nih.gov
This compoundAnilineNaBH(OAc)₃Dichloromethanetert-butyl N-(2-((phenylamino)methyl)cyclohexyl)carbamateHigh

Stereochemical Influences on Reactivity and Product Distribution

The stereochemistry of the cyclohexane ring in this compound plays a crucial role in directing the outcome of its reactions. The relative orientation of the formyl and N-Boc-carbamate groups (cis or trans) dictates the conformational preferences of the molecule and influences the facial selectivity of reactions at the aldehyde.

For instance, in the reduction of the aldehyde or in nucleophilic additions, the incoming nucleophile will preferentially attack from the less sterically hindered face. The bulky tert-butyl carbamate group can exert significant steric hindrance, directing the approach of reagents. In the cis-isomer, both substituents are on the same face of the ring, which can lead to a more pronounced directing effect compared to the trans-isomer.

During intramolecular cyclizations, the pre-existing stereocenters control the diastereoselectivity of the newly formed rings. The reaction will proceed through a transition state that minimizes steric interactions, often leading to the formation of a single major diastereomer. For example, the formation of a bicyclic product via an N-acyliminium ion cyclization is expected to proceed with high diastereoselectivity, with the stereochemical outcome being dependent on the initial configuration of the substituents on the cyclohexane ring. sdu.dk This principle is fundamental in the asymmetric synthesis of complex natural products where control of stereochemistry is paramount.

Application of Tert Butyl N 2 Formylcyclohexyl Carbamate As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

This compound is a cornerstone in the multi-step synthesis of intricate organic structures, valued for its stereochemically defined framework which can be elaborated upon to generate significant molecular complexity.

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and natural products. evitachem.comnih.gov The 1,2-aminoaldehyde motif of tert-butyl N-(2-formylcyclohexyl)carbamate is ideally suited for constructing fused N-heterocyclic systems. A prominent example of such a transformation is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure. wikipedia.org By reacting this compound with tryptamine (B22526) or phenethylamine (B48288) derivatives, complex polycyclic structures, such as tetrahydro-β-carbolines and tetrahydroisoquinolines fused to a cyclohexane (B81311) ring, can be synthesized. nih.govwikipedia.org These scaffolds are central to many alkaloid natural products.

The reaction proceeds via the formation of an iminium ion, which is then attacked by the nucleophilic aromatic ring to achieve cyclization. wikipedia.org The inherent chirality of the starting material can influence the stereochemical outcome of the newly formed chiral center. This approach provides a direct route to structurally diverse and complex heterocyclic libraries.

Table 1: Potential N-Heterocyclic Scaffolds from this compound

Reactant Reaction Type Resulting Heterocyclic Scaffold
Tryptamine Pictet-Spengler Reaction Cyclohexane-fused Tetrahydro-β-carboline
Phenethylamine Pictet-Spengler Reaction Cyclohexane-fused Tetrahydroisoquinoline
Hydrazine Derivatives Condensation/Cyclization Cyclohexane-fused Pyridazine
1,2-Diaminobenzene Condensation/Cyclization Cyclohexane-fused Benzodiazepine

While direct use of this compound in a completed total synthesis is not widely documented, its structure makes it an exemplary building block for the synthesis of natural product analogues. Many biologically active natural products feature a substituted cyclohexane or decalin (fused cyclohexane) core. This compound provides a pre-functionalized, stereochemically defined starting point for such targets.

For instance, it can serve as a key fragment for analogues of marine alkaloids that possess complex heterocyclic systems. The synthesis of analogues of compounds like Aerucyclamide B or Dendroamide A, which are cyclic peptides containing heterocycle-derived amino acids, could utilize building blocks derived from this carbamate (B1207046). The aldehyde can be elaborated into a carboxylic acid or another functional group for peptide coupling, while the amino group forms the backbone, allowing for the construction of macrocyclic structures.

A chiral synthon is a molecular fragment that introduces chirality into a target molecule. sigmaaldrich.com this compound is itself a valuable chiral synthon, and it can be readily converted into a variety of more advanced synthons. The aldehyde and the protected amine are amenable to a wide range of standard organic transformations, allowing for the generation of new chiral building blocks with diverse functionalities, while preserving the original stereochemistry of the cyclohexane ring.

Table 2: Transformation of this compound into Advanced Chiral Synthons

Transformation Reagent(s) Resulting Functional Group Product Class
Reduction NaBH₄ Hydroxymethyl Chiral Amino Alcohol
Oxidation NaClO₂ Carboxylic Acid Chiral Amino Acid
Wittig Reaction Ph₃P=CHR Alkene Chiral Olefin
Reductive Amination R₂NH, NaBH(OAc)₃ Secondary/Tertiary Amine Chiral Diamine Derivative
Grignard Addition RMgBr Secondary Alcohol Chiral Amino Alcohol

Utilization in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral molecules selectively as a single enantiomer or diastereomer. beilstein-journals.org The inherent chirality of this compound makes it a valuable asset in this field, not only as a building block but also as a potential controller of stereochemistry.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov While not a classical auxiliary that is later cleaved, the Boc-protected amino group at the C2 position can exert significant stereocontrol over reactions at the adjacent C1 aldehyde. This steric and electronic influence can direct the approach of incoming nucleophiles, leading to high diastereoselectivity.

Furthermore, the compound is an attractive precursor for the synthesis of chiral ligands, which are essential for transition-metal-catalyzed asymmetric reactions. mdpi.com Both the aldehyde and amine functionalities can be elaborated into coordinating groups. For example, reduction of the aldehyde to an alcohol creates a 1,2-amino alcohol, a common backbone for ligands like oxazolines (e.g., BOX ligands) or phosphino-oxazolines (PHOX ligands). Alternatively, transformation of the alcohol into a leaving group followed by substitution with a diarylphosphine would yield a phosphine (B1218219) ligand. The development of such ligands from readily available chiral building blocks is a key area of research in asymmetric catalysis. nih.gov

Stereodivergent synthesis is a powerful strategy that allows for the selective formation of any possible stereoisomer of a product from a single chiral starting material, simply by varying the reaction conditions or catalysts. The aldehyde in this compound is a prime site for such transformations.

Nucleophilic addition to the aldehyde is subject to facial selectivity, typically governed by the Felkin-Anh model, where the nucleophile attacks from the least hindered face, leading to a preferred diastereomer. However, this preference can be overturned. By using a chelating metal reagent (e.g., TiCl₄, MgBr₂), it is possible to form a rigid five-membered ring intermediate involving the aldehyde oxygen and the carbamate oxygen. This chelation blocks one face of the aldehyde, forcing the nucleophile to attack from the opposite direction, thus producing the other diastereomer. This catalyst-controlled switch between non-chelation and chelation-controlled pathways enables access to different product stereoisomers from the same starting material, a hallmark of stereodivergent synthesis.

Development of Novel Reagents and Catalysts from Derivatives

The strategic positioning of the formyl and N-Boc protected amine groups on the cyclohexane ring makes this compound a valuable starting material for the synthesis of advanced reagents and catalysts. The inherent chirality of the 1,2-disubstituted cyclohexane framework is a key feature that is exploited in the development of chiral ligands and organocatalysts for asymmetric synthesis. The transformation of the formyl group is a common strategy to introduce further complexity and catalytically active moieties.

A primary pathway for derivatization involves the reductive amination of the formyl group. This reaction converts the aldehyde into a new amino group, leading to a 1,2-diamino-cyclohexane scaffold after deprotection of the Boc-group. This diamine core is a privileged structure in asymmetric catalysis, forming the backbone of numerous successful chiral ligands and organocatalysts.

For instance, chiral 1,2-diaminocyclohexane is a cornerstone in the development of tetradentate ligands for metal-catalyzed reactions. Research has shown that manganese(I) complexes bearing chiral PNNP and SNNS tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane are effective catalysts for the asymmetric hydrogenation of ketones. rsc.orgnih.gov These catalysts have demonstrated good activity and enantioselectivity, achieving up to 85% enantiomeric excess (ee) in the reduction of various substituted acetophenones. rsc.orgnih.gov The synthetic route to such ligands from this compound would involve an initial reductive amination, followed by reaction with appropriate phosphorus- or sulfur-containing moieties.

Beyond metal-based catalysts, the 1,2-diaminocyclohexane core derived from this compound is fundamental to a class of bifunctional organocatalysts. These catalysts often feature a thiourea (B124793) or squaramide group appended to one of the amino groups, which act as hydrogen-bond donors to activate electrophiles, while the second amino group can be a basic site to activate nucleophiles.

The following table summarizes the key transformations and resulting catalyst types that can be developed from this compound derivatives.

Starting DerivativeKey TransformationResulting Catalyst/Ligand TypeApplication Example
tert-butyl N-(2-(aminomethyl)cyclohexyl)carbamateReaction with phosphorus/sulfur electrophilesTetradentate PNNP/SNNS ligandsAsymmetric hydrogenation of ketones rsc.orgnih.gov
(1R,2R)-N-Boc-1,2-diaminocyclohexaneReaction with isothiocyanatesChiral thiourea organocatalystsAsymmetric Michael additions
(1R,2R)-N-Boc-1,2-diaminocyclohexaneReaction with squaric acid estersChiral squaramide organocatalystsAsymmetric Henry reactions

Detailed research findings have highlighted the versatility of these catalyst systems. For example, cobalt-based composite catalysts have been effectively used in the reductive amination of aromatic aldehydes, a key step in the synthesis of more complex amine derivatives. mdpi.com While not directly starting from the title compound, this demonstrates the industrial relevance of the reductive amination step. Furthermore, nickel-catalyzed reductive couplings have been developed for the synthesis of tertiary benzhydryl amines from iminium ions generated in situ, a process that can be adapted from aldehydes like this compound. ucla.edunih.gov

The development of these novel reagents and catalysts hinges on the controlled and stereoselective modification of the functional groups present in this compound. The ability to generate a diverse range of catalytically active structures from this single precursor underscores its importance as a versatile synthetic intermediate.

Mechanistic and Computational Investigations of Reactions Involving Tert Butyl N 2 Formylcyclohexyl Carbamate

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for derivatives like tert-butyl N-(2-formylcyclohexyl)carbamate relies on monitoring the transformation of reactants into products over time. Kinetic studies, which measure reaction rates under various conditions (e.g., changing concentrations of reactants or catalysts), can reveal the order of a reaction and the composition of its rate-determining step. For instance, in reactions involving the formyl group, such as reductions or additions, kinetic data can help determine whether the reaction follows a first-order or second-order process, providing clues about the molecularity of the key mechanistic step.

Spectroscopic methods are indispensable for identifying the structures of intermediates and products, thereby mapping the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to track the disappearance of signals corresponding to the formyl proton (~9-10 ppm) and carbonyl carbon (~190-200 ppm) and the appearance of new signals corresponding to the product.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The characteristic C=O stretching vibration of the aldehyde (around 1720-1740 cm⁻¹) is monitored. Its disappearance, coupled with the emergence of new peaks (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ after reduction to an alcohol), confirms the transformation. nih.gov

Mass Spectrometry (MS): Mass spectrometry helps identify products by their molecular weight. High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns in the mass spectrum can also provide structural information about the molecule. mdpi.com A study of a related carbamate (B1207046) derivative, for example, identified the compound and its fragments, a technique directly applicable to analyzing reaction products of this compound. mdpi.com

By combining these methods, a detailed picture of the reaction pathway, including the identification of transient intermediates, can be constructed.

PropertyPredicted Value
Molecular FormulaC₁₂H₂₁NO₃
Monoisotopic Mass227.15215 Da
Predicted MS Adducts m/z
[M+H]⁺228.15943
[M+Na]⁺250.14137
[M+K]⁺266.11531
[M+NH₄]⁺245.18597

Quantum Chemical Calculations on Reaction Pathways

Quantum chemical calculations have become a powerful tool for investigating reaction mechanisms where experimental detection of intermediates or transition states is difficult. Methods like Density Functional Theory (DFT) allow for the modeling of molecular structures and energies with high accuracy. nih.gov

Computational chemistry enables the mapping of a reaction's entire potential energy surface. A reaction pathway is traced from reactants to products, and crucial points like transition states (the highest energy point along the reaction coordinate) and intermediates (local energy minima) are located and characterized.

The process involves:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects the reactants to the products. This structure represents the transition state.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Energy Profile Construction: By calculating the relative energies (often Gibbs free energy) of the reactants, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state (the activation energy) determines the reaction rate and provides a theoretical basis for the observations made in kinetic studies.

The reactivity of this compound is profoundly influenced by the conformation of its six-membered ring. The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. libretexts.org In a disubstituted cyclohexane like this, the relative stability of different conformations depends on the steric interactions of the substituents.

The two substituents, the tert-butyl carbamate group and the formyl group, can be positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The following principles govern its conformational preferences:

Steric Hindrance: Substituents prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org

Bulky Groups: The tert-butyl group is exceptionally bulky and acts as a "conformational lock," meaning it has a very strong preference for the equatorial position. A conformation that forces the tert-butyl group into an axial position is highly energetically unfavorable. libretexts.org

For trans-1,2-disubstituted cyclohexane , one chair conformer can place both substituents in equatorial positions, while the other (after a ring flip) would place both in axial positions. The diequatorial conformer is vastly more stable. libretexts.org For cis-1,2-disubstitution , one substituent must be axial and the other equatorial in any chair conformation. libretexts.org

Given these rules, the most stable conformer for trans-tert-butyl N-(2-formylcyclohexyl)carbamate would have both the bulky carbamate group and the formyl group in equatorial positions. For the cis isomer, the conformation where the larger tert-butyl carbamate group occupies the equatorial position and the smaller formyl group is axial would be favored. libretexts.org

IsomerConformationRelative StabilityPrimary Steric Interactions
trans DiequatorialMost Stable Gauche interaction between substituents.
trans DiaxialLeast StableSevere 1,3-diaxial interactions for both groups.
cis Equatorial (N-Boc), Axial (CHO)Moderately Stable 1,3-diaxial interaction for the formyl group.
cis Axial (N-Boc), Equatorial (CHO)UnstableSevere 1,3-diaxial interaction for the bulky N-Boc group.

In Silico Predictions of Reactivity and Selectivity

In silico (computational) methods are used to predict how a molecule will behave in a reaction before it is run in the lab. By leveraging the computational techniques described above, predictions about both reactivity and selectivity can be made.

Reactivity Predictions: The reactivity of the formyl group can be assessed by calculating the electronic properties of the molecule. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights. nih.gov A low-lying LUMO centered on the formyl group's carbonyl carbon would indicate high susceptibility to nucleophilic attack. The calculated activation energies for potential reaction pathways can predict which reactions are kinetically feasible under specific conditions.

Selectivity Predictions: Computational modeling is especially useful for predicting stereoselectivity. In reactions involving the aldehyde, such as an addition of a Grignard reagent, the nucleophile can attack from two different faces. The steric environment created by the cyclohexane ring and its substituents will favor one approach over the other. By calculating the transition state energies for both possible attack trajectories (e.g., attack from the axial vs. equatorial face), chemists can predict which diastereomer of the product will be favored. Modern computational protocols can systematically search for low-energy conformers and refine their energies to accurately predict the Boltzmann population at a given temperature, ensuring that the most stable and reactive conformers are considered. nih.govchemrxiv.org This allows for a rational prediction of the major stereoisomer formed in a reaction.

Advanced Methodological Considerations in the Study of Tert Butyl N 2 Formylcyclohexyl Carbamate

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) provides a powerful platform for rapidly generating large libraries of chemical compounds for screening purposes, particularly in drug discovery. While direct HTS applications for tert-butyl N-(2-formylcyclohexyl)carbamate are not extensively documented in dedicated literature, the principles can be readily applied to explore its chemical diversity. The core of HTS lies in the parallel synthesis and purification of numerous compounds, often on a small scale.

For this compound, an HTS approach would focus on the derivatization of its formyl group. A typical workflow would involve dispensing the carbamate (B1207046) substrate into a multi-well plate format (e.g., 96 or 384 wells). Subsequently, a diverse set of reagents would be added to each well to engage the aldehyde in various reactions.

Example HTS Applications:

Reductive Amination: A library of primary and secondary amines could be reacted with the formyl group, followed by a parallel reduction step (e.g., using sodium triacetoxyborohydride) to generate a diverse set of N-substituted cyclohexylamines.

Wittig-type Reactions: A collection of phosphorus ylides could be used to convert the aldehyde into a variety of alkenes.

Aldol (B89426) Condensations: Reaction with a library of ketones or other aldehydes under parallel basic or acidic conditions could yield a range of α,β-unsaturated carbonyl compounds. beilstein-journals.org

The power of this methodology is amplified when combined with automated purification systems and high-throughput screening assays to evaluate the biological or material properties of the resulting library. youtube.com This approach allows for the rapid identification of structure-activity relationships (SAR).

Table 1: Hypothetical High-Throughput Reductive Amination Library This table illustrates a potential set of reactions for a high-throughput synthesis campaign starting from this compound.

Well IDAmine ReagentPredicted Product Structure
A1Benzylaminetert-butyl N-(2-((benzylamino)methyl)cyclohexyl)carbamate
A2Morpholinetert-butyl N-(2-(morpholinomethyl)cyclohexyl)carbamate
A3Anilinetert-butyl N-(2-((phenylamino)methyl)cyclohexyl)carbamate
A4Piperidinetert-butyl N-(2-(piperidin-1-ylmethyl)cyclohexyl)carbamate

Continuous Flow Chemistry Approaches for Enhanced Reaction Efficiency

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and potential for automation and scalability. nih.govacs.org The synthesis of this compound and its derivatives is well-suited for this technology.

A potential continuous flow synthesis could involve the selective reduction of a precursor like tert-butyl N-(2-(alkoxycarbonyl)cyclohexyl)carbamate. For instance, a solution of the ester precursor could be pumped through a heated tube reactor packed with a reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to achieve a controlled reduction to the aldehyde. mdpi.com The short residence time and precise temperature control in a microreactor can minimize over-reduction to the alcohol, a common side reaction in batch processes.

Furthermore, the derivatization of the formyl group can be performed in a subsequent flow module. For example, the output stream containing the aldehyde could be mixed with a stream of an amine and a reducing agent in a T-mixer, then passed through another reactor coil to perform a continuous reductive amination. researchgate.net This "telescoping" of reactions, where sequential transformations occur in a continuous line without intermediate purification, significantly improves process efficiency. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Aldehyde Formation This table provides a representative comparison, illustrating the potential advantages of flow chemistry for a key synthetic step.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Several hoursMinutes mdpi.com
Temperature Control Moderate (potential for hotspots)Precise and uniform
Safety Handling of pyrophoric reagents in bulkReagents generated/used in small volumes in situ
Selectivity (Aldehyde vs. Alcohol) Variable, risk of over-reductionHigh, tunable via residence time mdpi.com
Scalability Difficult, requires larger vesselsStraightforward by running longer or parallelizing

Principles of Green Chemistry in Synthesis and Derivatization

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. acs.orgnih.gov The synthesis of this compound can be evaluated and optimized using these principles.

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.comwikipedia.org For example, a synthesis route involving a Wittig reaction to form an alkene from the aldehyde would have a relatively low atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. In contrast, a direct catalytic hydrogenation of a suitable precursor would have a 100% atom economy. When designing a synthesis for the target compound, prioritizing addition reactions over substitution or elimination reactions can significantly improve atom economy. nih.govprimescholars.com

Prevention of Waste and Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org For instance, protecting the amino group of a diamine precursor using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a recyclable catalyst like Indion 190 resin represents a greener approach than using a stoichiometric base that requires complex workup procedures. scispace.com Similarly, using heterogeneous catalysts in flow systems for hydrogenation or oxidation steps simplifies catalyst removal and reuse. nih.gov

Avoiding Chemical Derivatives: The eighth principle of green chemistry advises minimizing the use of protecting groups, as these steps add to the synthesis length and generate waste. acs.orgyoutube.com The tert-butoxycarbonyl (Boc) group on this compound is itself a protecting group. While necessary for many applications, green chemistry principles would encourage the development of synthetic routes that can selectively modify other parts of the molecule without needing to protect the amine, perhaps through highly specific enzymatic catalysis. acs.orgrsc.org

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions, offering a powerful green alternative to traditional chemical methods. tudelft.nl

Enantioselective Synthesis: The cyclohexane (B81311) ring of this compound contains chiral centers. Biocatalysis is exceptionally well-suited for producing single enantiomers of such compounds. For example, the asymmetric reduction of a precursor ketone, tert-butyl N-(2-oxocyclohexyl)carbamate, could be achieved using ketoreductases (KREDs) from various microorganisms like Saccharomyces cerevisiae (Baker's Yeast). tudelft.nlsphinxsai.com This would yield an optically active alcohol, which could then be oxidized to the chiral aldehyde. Alternatively, biocatalytic reduction of a C=C double bond in a cyclohexene (B86901) precursor using ene-reductases (EREDs) could establish the desired stereocenters. polimi.it

Chemoenzymatic Cascades: These processes combine enzymatic and chemical reactions in a one-pot sequence, leveraging the selectivity of enzymes and the broad reactivity of chemical catalysts. nih.govnih.gov A chemoenzymatic route to an enantiomerically pure derivative of this compound could start with the biocatalytic reduction of a ketone precursor to a chiral alcohol. This alcohol could then be subjected to a chemical oxidation (e.g., using a mild, selective reagent) to furnish the chiral aldehyde. More elegantly, esterases or acyltransferases can be used for the direct synthesis of carbamates in aqueous media, potentially offering a green route to the core structure itself from an amino alcohol precursor. nih.gov

Table 3: Potential Biocatalysts for the Synthesis of Chiral Precursors This table shows examples of enzyme classes and their potential application in the synthesis of chiral intermediates leading to this compound.

Enzyme ClassPrecursor SubstrateTransformationProduct
Ketoreductase (KRED)tert-butyl N-(2-oxocyclohexyl)carbamateAsymmetric reduction of ketoneChiral tert-butyl N-(2-hydroxycyclohexyl)carbamate
Ene-reductase (ERED)tert-butyl N-(2-formylcyclohex-2-en-1-yl)carbamateAsymmetric reduction of C=C bondChiral this compound
Lipase / Esterase2-aminocyclohexanemethanol + CarbonateCarbamate formationChiral tert-butyl N-(2-(hydroxymethyl)cyclohexyl)carbamate
ω-Transaminase (ω-TA)tert-butyl N-(2-oxocyclohexyl)carbamateReductive aminationChiral tert-butyl N-(2-aminocyclohexyl)carbamate

Future Directions and Research Gaps in the Chemistry of Tert Butyl N 2 Formylcyclohexyl Carbamate

Exploration of Untapped Reactivity Profiles

The aldehyde and the N-Boc protected amine functionalities of tert-butyl N-(2-formylcyclohexyl)carbamate offer a rich playground for exploring novel transformations. While the individual reactivities of aldehydes and carbamates are well-established, their interplay within this specific 1,2-disubstituted cyclohexane (B81311) framework presents opportunities for discovering unique reactivity profiles.

Future research could focus on intramolecular reactions that leverage the proximity of the two functional groups. For instance, the development of stereoselective intramolecular cyclization reactions, triggered by either the aldehyde or the carbamate (B1207046), could lead to the synthesis of novel bicyclic systems with potential applications in medicinal chemistry and materials science.

Furthermore, the aldehyde group can be a handle for a variety of transformations beyond simple nucleophilic additions. Its use in photochemical reactions, such as Paterno-Büchi cycloadditions or as a photoinitiator, remains an unexplored area for this specific substrate. mdpi.orgresearchgate.net The influence of the adjacent bulky N-Boc group on the stereochemical outcome of such reactions would be a particularly interesting aspect to investigate.

The exploration of the reactivity of the carbamate group itself, beyond its role as a protecting group, is another promising avenue. While the tert-butoxycarbonyl (Boc) group is known for its stability, its reactivity can be modulated under specific conditions. researchgate.netyoutube.com Investigating its participation in directed C-H functionalization or as a directing group in catalytic transformations of the cyclohexane ring could unlock new synthetic pathways.

Further Synthetic Innovations and Methodologies

The development of novel and efficient synthetic routes to this compound and its derivatives is crucial for unlocking its full potential. While methods for the synthesis of related protected amino aldehydes and functionalized cyclohexanes exist, innovations tailored to this specific molecule could enhance its accessibility and utility. openstax.orgrsc.orgacs.orgnih.gov

One area for innovation lies in the asymmetric synthesis of specific stereoisomers of this compound. The development of catalytic asymmetric methods, such as organocatalytic or transition-metal-catalyzed reactions, to control the stereochemistry of the 1,2-disubstituted cyclohexane ring would be highly valuable. openstax.orgbldpharm.com This would provide access to enantiomerically pure building blocks for the synthesis of complex chiral molecules.

Furthermore, the development of one-pot or tandem reaction sequences starting from simple precursors to construct the this compound scaffold could significantly improve synthetic efficiency. For example, a domino reaction involving a Diels-Alder cycloaddition followed by in-situ functionalization could be a powerful strategy.

The table below outlines potential innovative synthetic approaches that warrant investigation.

Synthetic ApproachDescriptionPotential Advantages
Asymmetric Organocatalysis Use of chiral organocatalysts to control the stereoselective formation of the cyclohexane ring.Metal-free, environmentally benign, access to specific enantiomers.
Tandem Catalysis Combination of multiple catalytic transformations in a single pot to build the molecule from simpler starting materials.Increased efficiency, reduced waste, and purification steps.
Flow Chemistry Continuous flow synthesis for improved control over reaction parameters and scalability.Enhanced safety, reproducibility, and potential for high-throughput optimization.
Biocatalysis Employment of enzymes for the stereoselective synthesis of the chiral cyclohexane core or for the resolution of racemic mixtures. researchgate.netHigh enantioselectivity, mild reaction conditions.

Development of Novel Catalytic Systems for Transformations

The development of novel catalytic systems specifically designed for the transformation of this compound would significantly expand its synthetic utility. The presence of both a Lewis basic carbamate and a reactive aldehyde suggests that bifunctional catalysts could be particularly effective. rsc.orgrsc.org

Future research should explore the design and application of catalysts that can activate and control the reactivity of either or both functional groups. For instance, chiral Lewis acids could be employed to activate the aldehyde for asymmetric nucleophilic additions, with the carbamate group potentially influencing the stereochemical outcome through non-covalent interactions. sigmaaldrich.com

Organocatalysis also presents a fertile ground for innovation. Chiral amine or thiourea-based organocatalysts could be developed for stereoselective transformations of the aldehyde, such as asymmetric aldol (B89426) or Mannich reactions. rsc.orgpressbooks.pub The development of switchable catalysts, whose activity can be turned on or off by an external stimulus, could also enable more complex, multi-step transformations in a single pot.

The table below summarizes potential catalytic systems and their envisioned applications for this compound.

Catalytic SystemDescriptionPotential Transformations
Chiral Lewis Acids Metal or non-metal based Lewis acids with chiral ligands.Asymmetric aldol, hetero-Diels-Alder, and ene reactions of the aldehyde.
Bifunctional Organocatalysts Catalysts with both a Lewis acidic and a Lewis basic site.Cooperative activation of both the aldehyde and a nucleophile for stereoselective bond formation.
Photoredox Catalysis Use of light and a photocatalyst to generate radical intermediates.C-H functionalization of the cyclohexane ring or novel transformations of the aldehyde. libretexts.org
Immobilized Catalysts Heterogenized versions of homogeneous catalysts for easier separation and recycling.Greener and more sustainable synthetic processes.

Elucidation of Structure-Reactivity Relationships for Analogues and Derivatives

A systematic investigation into the structure-reactivity relationships of analogues and derivatives of this compound is essential for the rational design of new synthetic building blocks with tailored properties. By modifying the substituents on the cyclohexane ring, the nature of the protecting group, or the aldehyde functionality, a deeper understanding of how these structural features influence reactivity can be gained.

Computational studies, such as Density Functional Theory (DFT) calculations, could play a crucial role in this area. openstax.orgrsc.org Conformational analysis of different stereoisomers and the transition states of various reactions can provide valuable insights into the factors that govern stereoselectivity and reactivity. openstax.orgrsc.org For instance, understanding the preferred conformations of the cis and trans isomers of this compound is fundamental to predicting their behavior in chemical reactions. openstax.orgrsc.org

Experimental studies, such as kinetic analysis of a series of reactions with systematically varied substrates, would provide the empirical data needed to validate and refine the computational models. This synergistic approach would enable the development of predictive models for the reactivity of this class of compounds.

The following table highlights key structural modifications and the potential insights that could be gained from studying their impact on reactivity.

Structural ModificationResearch FocusPotential Insights
Stereochemistry of the 1,2-substituents Comparison of the reactivity of cis and trans isomers.Understanding the influence of axial vs. equatorial positioning of the functional groups on reaction outcomes. openstax.orgrsc.org
Substitution on the cyclohexane ring Introduction of additional substituents at various positions.Probing electronic and steric effects on the reactivity of the aldehyde and carbamate.
Variation of the N-protecting group Replacement of the Boc group with other carbamates or protecting groups.Tuning the electronic properties and steric bulk to control reactivity and selectivity.
Derivatization of the aldehyde Conversion of the aldehyde to other functional groups (e.g., imine, oxime).Expanding the range of possible transformations and accessing new classes of compounds.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile and valuable tool in modern organic synthesis.

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, NaHCO₃, THF, 0°C78
FormylationPOCl₃/DMF, DCM, rt82

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and formyl proton (δ ~9.8 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 256.165) .
  • X-ray Crystallography: For unambiguous structural confirmation, SHELXL (via SHELX suite) refines crystal structures, resolving stereochemical ambiguities .

Methodological Tip: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure fractions, monitored by LC-MS .

Advanced: How can researchers address challenges related to stereochemical outcomes in the synthesis of this compound?

Answer:
The cyclohexyl ring introduces stereochemical complexity. Key strategies include:

  • Chiral Auxiliaries: Use enantiopure starting materials (e.g., (1R,2R)-cyclohexanediamine derivatives) to control configuration .
  • Dynamic Resolution: Employ enzymes (e.g., lipases) or chiral catalysts (e.g., Jacobsen’s catalyst) during formylation to bias product formation .
  • Analytical Validation: Compare experimental optical rotation with computed values (via Gaussian09) or use chiral HPLC (Chiralpak AD-H column) .

Example: In a 2021 patent, enantiomeric excess (ee) >95% was achieved using (S)-BINAP-Pd complexes during asymmetric hydrogenation .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • DFT Calculations: Gaussian09 or ORCA software models transition states for nucleophilic attacks on the formyl group. For example, hydride addition (e.g., NaBH₄) shows a ΔG‡ of ~15 kcal/mol at the B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .
  • Docking Studies: AutoDock Vina predicts interactions with enzymatic targets (e.g., aldehyde dehydrogenases) for biological applications .

Note: Validate predictions with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to avoid moisture absorption and photodegradation .
  • Handling: Use gloveboxes for moisture-sensitive steps (e.g., Boc deprotection with TFA) .
  • Stability Tests: Monitor purity via TLC (silica gel, hexane/EtOAc 7:3) weekly; discard if degradation exceeds 5% .

Advanced: How can conflicting spectroscopic data be resolved when characterizing this compound derivatives?

Answer:

  • Multi-Technique Cross-Validation: Combine NOESY (for spatial proximity) and HSQC (for C-H correlations) to resolve overlapping NMR signals .
  • Crystallographic Refinement: Use SHELXL to resolve ambiguities in bond lengths/angles from X-ray data .
  • Statistical Analysis: Apply Bayesian methods (e.g., via SIR97) to reconcile discrepancies in electron density maps .

Case Study: A 2024 study resolved conflicting ¹³C NMR signals (δ 170 ppm vs. 172 ppm) by correlating DFT-calculated shifts with crystallographic data .

Retrosynthesis Analysis

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Reactant of Route 1
tert-butyl N-(2-formylcyclohexyl)carbamate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.